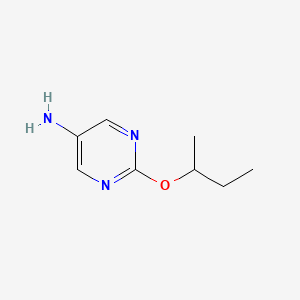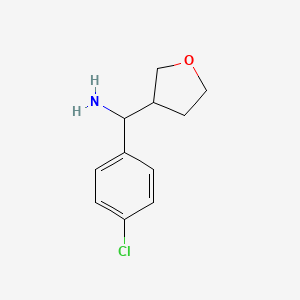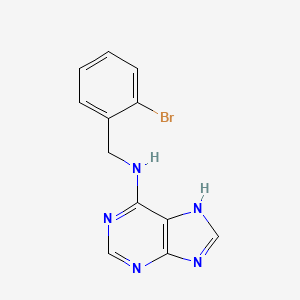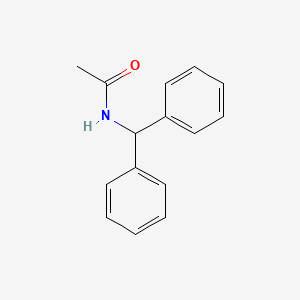
4-amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring substituted with an amino group and a 4-chloro-3-fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors such as γ-aminobutyric acid derivatives.
Substitution Reactions:
Amination: The amino group can be introduced through reductive amination or other amination techniques.
Industrial Production Methods: Industrial production methods may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and advanced catalytic systems to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, such as the corresponding amines or alcohols.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like sodium hydride, potassium carbonate, and various halogenated compounds are employed under appropriate conditions.
Major Products:
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted analogs depending on the nature of the substituent introduced.
科学的研究の応用
4-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
- 4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one
- 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one
- 4-Amino-1-(4-bromophenyl)pyrrolidin-2-one
Comparison:
- Uniqueness: The presence of both chloro and fluoro substituents on the phenyl ring of 4-amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one imparts unique electronic and steric properties, potentially enhancing its biological activity and selectivity.
- Activity Profile: Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific therapeutic applications.
特性
IUPAC Name |
4-amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O/c11-8-2-1-7(4-9(8)12)14-5-6(13)3-10(14)15/h1-2,4,6H,3,5,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMTUQTWFLOFJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=C(C=C2)Cl)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B6616410.png)



![phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate](/img/structure/B6616438.png)


![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine](/img/structure/B6616453.png)





![2,6,6-trioxo-1,5,7,8-tetrahydrothiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B6616507.png)
